molecular formula C25H25ClFN3O2S B2659498 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride CAS No. 1216783-24-2

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride

Cat. No.: B2659498
CAS No.: 1216783-24-2
M. Wt: 486
InChI Key: YYIPYRZSENOXCM-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride is a benzamide derivative featuring a dimethylaminopropyl side chain, a 4-fluorobenzo[d]thiazole moiety, and a phenoxy-substituted aromatic ring. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O2S.ClH/c1-28(2)16-7-17-29(25-27-23-21(26)10-6-11-22(23)32-25)24(30)18-12-14-20(15-13-18)31-19-8-4-3-5-9-19;/h3-6,8-15H,7,16-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIPYRZSENOXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which involves the formation of the benzo[d]thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Subsequently, the phenoxybenzamide moiety is introduced through a nucleophilic substitution reaction, where a phenoxy group is attached to the benzamide structure. The final step involves the introduction of the dimethylamino group via an alkylation reaction, where a dimethylaminoalkyl halide reacts with the intermediate compound. The hydrochloride salt is then formed by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the nitro groups (if present) to amines or reduce other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to proteins, enzymes, or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Fluorine vs. Methoxy Substituents
  • Analog (): N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS 1052530-89-8) replaces fluorine with methoxy. Methoxy groups are electron-donating, increasing lipophilicity and possibly altering metabolic stability. The molecular formula (C21H23ClN4O2S2) differs from the target compound, reflecting distinct substitution patterns .
Phenoxy vs. Sulfonyl Groups
  • Target Compound: The 4-phenoxybenzamide group contributes to moderate lipophilicity, favoring membrane permeability.
  • Analog (): N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (CAS 1215321-47-3) features a sulfonyl group, which increases polarity and aqueous solubility. This may improve pharmacokinetics but reduce blood-brain barrier penetration compared to the phenoxy group .
Positional Isomerism of Fluorine
  • Target Compound : Fluorine at the 4-position of the benzothiazole ring may optimize steric interactions with target receptors.
  • Analog (): N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride (CAS 1052541-49-7) places fluorine at the 6-position. Positional changes can significantly alter binding; for example, 4-fluoro may better align with hydrophobic pockets in enzymes compared to 6-fluoro .

Spectral and Physical Properties

Infrared Spectroscopy
  • Target Compound : Expected IR bands include C=O (~1660–1680 cm⁻¹, benzamide), C=S (~1250 cm⁻¹, thiazole), and NH stretches (~3150–3400 cm⁻¹). Absence of S-H bands (~2500–2600 cm⁻¹) confirms thione tautomer stability, as seen in similar triazoles .
  • Analog (): A thiazole derivative (3-Allyl-2-(4'-ethylphenylimino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole) showed C=S absorption at 1243–1258 cm⁻¹, aligning with the target’s spectral profile .
Melting Points
  • Analog (): A fluorinated chromene derivative (Example 53) has a melting point of 175–178°C, suggesting that fluorine and rigid aromatic systems increase crystalline stability . The target compound’s melting point is likely higher than non-fluorinated analogs due to enhanced intermolecular interactions.

Molecular Formula and Structural Diversity

Compound Name Molecular Formula Key Substituents Notable Features
Target Compound C27H27ClFN3O2S 4-Fluoro, phenoxy, dimethylaminopropyl Hydrochloride salt for solubility
(CAS 1052530-89-8) C21H23ClN4O2S2 4-Methoxy, dual benzothiazoles Higher lipophilicity
(CAS 1215321-47-3) C23H27ClFN3O3S2 Piperidinylsulfonyl, 4-fluoro Enhanced polarity
(CAS 1052541-49-7) C23H27ClFN3OS 6-Fluoro, propanamide backbone Altered steric profile

Research Implications

  • Pharmacological Potential: The target compound’s fluorine and phenoxy groups balance binding affinity and lipophilicity, making it a candidate for central nervous system targets. In contrast, sulfonyl-containing analogs () may favor peripheral action .
  • Synthetic Optimization : Higher yields in the target compound (if achieved) would address scalability issues seen in analogs like (23% yield) .
  • Structural Insights : Positional isomerism (4- vs. 6-fluoro) and backbone variations (benzamide vs. propanamide) underscore the need for structure-activity relationship studies to refine bioactivity .

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

  • Molecular Formula : C21H25ClFN3OS
  • Molecular Weight : Approximately 422.0 g/mol
  • Functional Groups : Includes a dimethylamino group, a fluorobenzothiazole moiety, and a phenoxybenzamide structure.

Research indicates that this compound exhibits multiple mechanisms of action, including:

  • Inhibition of Topoisomerase IIα : The compound has been shown to inhibit topoisomerase IIα, an enzyme critical for DNA replication and repair. This inhibition can lead to cytotoxic effects in cancer cells .
  • Antimicrobial Activity : Preliminary studies suggest moderate antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, although it is less effective than standard antibiotics.

1. Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cytotoxicity : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervical) cells. IC50 values ranged from 0.14 to 8.59 μM, indicating potent activity against these cancer types .
  • Case Study : A study involving conjugates of benzothiazole derivatives reported that compounds similar to this one showed selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

2. Antimicrobial Activity

The compound's antibacterial properties were evaluated in a study that tested its efficacy against multiple bacterial strains:

  • Efficacy Results : The compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antibacterial agent.

Research Findings Summary

Activity Target/Organism IC50/Effectiveness
AnticancerA549 (lung cancer)IC50 = 0.14 - 8.59 μM
MCF7 (breast cancer)IC50 = 0.14 - 8.59 μM
HeLa (cervical cancer)IC50 = 0.14 - 8.59 μM
AntimicrobialStaphylococcus aureusModerate activity
Escherichia coliModerate activity

Future Directions

Further research is warranted to elucidate the full scope of biological activities associated with this compound. Key areas for future investigation include:

  • Mechanism Studies : Detailed investigations into the specific pathways through which the compound exerts its effects on cancer cells and bacteria.
  • In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics, toxicity, and therapeutic efficacy in a living organism.
  • Resistance Development : Evaluating the potential for microbial resistance development with prolonged use.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing this compound, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The synthesis typically involves multi-step amidation and heterocyclic ring formation. For example, coupling agents like HBTU or BOP are used to facilitate amide bond formation between the dimethylaminopropylamine and fluorobenzo[d]thiazole moieties . Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency, as seen in analogous thiazole syntheses (75% yield in THF vs. 6% in less polar solvents) .
  • Catalyst Use : Copper(I) iodide or DMAP improves coupling reactions, particularly in aryl halide substitutions .
  • Temperature Control : Reflux conditions (e.g., 80–120°C) are critical for cyclization steps, as demonstrated in fluorobenzo[d]thiazole derivatives .

Q. Which analytical techniques are essential for verifying the structural integrity and purity of this hydrochloride salt?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzo[d]thiazole protons at δ 6.4–7.7 ppm) and dimethylamino group integration .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z ~500–550 for similar thiazole-carboxamide derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures ≥95% purity, with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis data for hydrochloride salts of this compound?

  • Methodological Answer : Discrepancies between theoretical and experimental C/H/N values (e.g., ±0.5% differences) may arise from hygroscopicity or incomplete salt formation. Mitigation strategies include:

  • Thermogravimetric Analysis (TGA) : Quantifies water/solvent content in the crystalline lattice .
  • X-ray Crystallography : Resolves ambiguities in counterion stoichiometry, as applied to analogous piperazine-hydrochloride structures .
  • Cross-Validation : Combine elemental analysis with ion chromatography to confirm chloride content .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 3–5 mg/mL in PBS at pH 7.4) by increasing ionic character .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl carbamate) to the dimethylamino moiety, which cleave in physiological conditions .
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life, as demonstrated for fluorinated thiazole derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Core Modifications : Replace the phenoxy group with bioisosteres (e.g., 4-methylphenoxy) to assess impact on target binding, as shown in analogous benzamide derivatives .
  • Side-Chain Variations : Systematically alter the dimethylaminopropyl chain length (C3 vs. C4) and measure effects on logP and IC50 values .
  • In Silico Docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., kinases or proteases) based on fluorobenzo[d]thiazole’s electron-withdrawing properties .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR peak splitting) be interpreted during structural characterization?

  • Methodological Answer :

  • Dynamic Effects : Rotameric splitting in dimethylamino protons (δ 2.2–3.5 ppm) can be resolved by variable-temperature NMR .
  • Impurity Identification : Compare HPLC retention times with synthetic intermediates (e.g., unreacted fluorobenzo[d]thiazole precursors) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in aromatic regions (δ 6.5–8.0 ppm) caused by phenoxy and thiazole rings .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Kinase Inhibition : Use fluorescence polarization assays with ATP analogs (e.g., ADP-Glo™) to measure IC50 values .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination via nonlinear regression .
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .

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